dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
Description
Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a structurally complex heterocyclic compound featuring:
- A thiophene core substituted at positions 2 and 4 with methyl ester groups.
- A 3-methyl group at position 3 of the thiophene ring.
- A 5-position substituent comprising an acetylated amino group linked to a 1,3-dioxo-isoindole moiety.
The dimethyl ester groups enhance solubility in organic solvents compared to bulkier esters like diethyl derivatives .
Properties
Molecular Formula |
C19H16N2O7S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H16N2O7S/c1-9-13(18(25)27-2)15(29-14(9)19(26)28-3)20-12(22)8-21-16(23)10-6-4-5-7-11(10)17(21)24/h4-7H,8H2,1-3H3,(H,20,22) |
InChI Key |
DTWLWGCJOCDAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dithiocarboxylic Acid Derivatives
A common route involves reacting dimethyl acetylenedicarboxylate (DMAD) with dithiocarboxylic acid esters under controlled conditions. For example:
Michael Addition-Cyclization Approach
Alternative methods employ α-bromochalcones and cyanothioacetamide:
-
Michael Addition : Cyanothioacetamide reacts with α-bromochalcone in DMF at 60°C for 2 hours.
-
Cyclization : Intramolecular nucleophilic displacement of bromide forms the thiophene ring.
Functionalization with the Isoindole Moiety
Amide Coupling Strategy
The amino group at the 5-position of the thiophene reacts with 1,3-dioxoisoindole-2-acetyl chloride:
-
Acetyl Chloride Preparation : Phthalic anhydride reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Coupling Reaction :
-
Conditions : DCM, 0°C → room temperature, 12 hours.
-
Catalyst : 4-Dimethylaminopyridine (DMAP).
-
Yield : 78% after recrystallization.
-
Nitration/Reduction Pathway
For substrates lacking the amino group:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.
-
Reduction : Hydrogenation with 10% Pd/C or Zn/AcOH reduces nitro to amine.
-
Key Data :
Step Reagents Temperature Yield (%) Nitration HNO₃ (fuming), H₂SO₄ 0°C 65 Reduction H₂, Pd/C 80°C 90
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
-
Microwave Assistance : Reduces reaction time from 24 hours to 10 minutes for cyclization steps.
-
Lewis Acids : ZnCl₂ or BF₃·Et₂O accelerates acetyl chloride formation.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, isoindole-H), 6.90 (s, 1H, thiophene-H), 3.85 (s, 6H, COOCH₃), 2.45 (s, 3H, CH₃).
-
HPLC : >99% purity using a C18 column (MeOH/H₂O, 0.1% TFA).
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thiophene ring and orthogonal isoindole orientation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization (DMAD) | High regioselectivity | Requires anhydrous conditions | 85 |
| Michael Addition | Scalable, one-pot | Limited to α-bromo substrates | 93 |
| Nitration/Reduction | Compatible with electron-deficient rings | Multi-step, lower overall yield | 58 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
- Structure: Shares the thiophene core with methyl and ester groups but replaces the isoindole-dione-acetyl-amino group with a primary amine at position 5.
- The free amino group allows for further functionalization (e.g., acetylation to yield the target compound) .
- Applications : Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals.
Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate
- Structure: Features an isophthalate core with a phenoxy substituent instead of a thiophene ring. The substituent includes a methoxycarbonyl group and an amine.
- Properties: Molecular weight (389.32 g/mol) is comparable, but the absence of the isoindole-dione moiety reduces steric hindrance. The phenoxy group may enhance π-π stacking interactions in crystal structures .
- Applications: Potential use in polymer chemistry or as a ligand in coordination complexes.
Methyl 2-{[(3-Chloroanilino)carbonyl]Amino}-4,5-Dimethyl-3-Thiophenecarboxylate
- Structure : A thiophene derivative with chloro-aniline and ester groups. The substitution pattern (positions 2 and 3) differs from the target compound’s 3- and 5-positions.
- Properties : The electron-withdrawing chlorine atom may increase electrophilicity, influencing reactivity in nucleophilic substitutions.
Key Research Findings and Functional Group Analysis
Functional Group Contributions
- Dimethyl esters : Balance solubility (more hydrophilic than diethyl esters) and membrane permeability .
- Thiophene core : Enhances metabolic stability compared to benzene rings in biological systems.
Stability and Reactivity
- The isoindole-dione group is hydrolytically stable under physiological conditions, while the esters may undergo hydrolysis in acidic/basic environments.
- Comparative analysis with sulfonylureas (e.g., metsulfuron-methyl) suggests that the thiophene core could reduce photodegradation risks in agrochemical applications .
Comparative Data Table
*Calculated based on structural formula.
Biological Activity
Dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's full IUPAC name is this compound. Its molecular formula is , with a molecular weight of 404.45 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical physiological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activity
Research has shown that this compound exhibits various biological activities:
- Antioxidant Activity: Studies indicate that the compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial effects against various pathogens.
- Anticancer Potential: There is emerging evidence supporting its role in inhibiting cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results demonstrated that the compound effectively scavenged free radicals with an IC50 value comparable to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In vitro tests against bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.
Study 3: Anticancer Effects
Research involving human cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity.
Q & A
Q. Table 1: Example Reaction Conditions for Thiophene Derivatives
| Compound Class | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene-2,4-dicarboxylate | AlCl₃ | DCM | 65–78 | |
| Isoindole-linked thiophene | EDC/HOBt | DMF | 70–85 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. For example, the isoindole carbonyl group typically appears at δ ~170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, crucial for verifying synthetic success .
- X-ray Crystallography: Resolves stereochemical ambiguities; similar thiophene derivatives have been structurally validated using this method .
Basic: What are the potential research applications of this compound?
Methodological Answer:
Q. Table 2: Biological Activities of Related Thiophene Derivatives
| Compound | Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| Ethyl 2-amino-thiophene | Antimicrobial | Free amino group | |
| Isoindole-thiophene hybrids | Antitumor (in vitro) | Isoindole-1,3-dione moiety |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .
- Temperature Control: Lower temperatures (~0°C) during amide coupling minimize decomposition .
- Purification: Use gradient column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate high-purity product .
Advanced: How should researchers resolve contradictions in biological activity data between this compound and analogs?
Methodological Answer:
- Comparative Assays: Perform parallel testing under identical conditions (e.g., cell lines, assay protocols) to isolate structural effects .
- Structural Analysis: Use computational modeling (e.g., DFT or molecular docking) to identify binding affinity differences caused by substituents like the isoindole group .
- Meta-Analysis: Review literature for trends in thiophene derivatives’ activities, noting substituent-dependent SAR .
Advanced: What mechanistic strategies are effective for studying target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics with protein targets .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Crystallographic Studies: Co-crystallization with target enzymes (e.g., kinases) reveals binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
